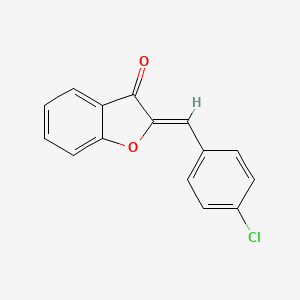

4'-Chloroaurone

説明

特性

分子式 |

C15H9ClO2 |

|---|---|

分子量 |

256.68 g/mol |

IUPAC名 |

(2Z)-2-[(4-chlorophenyl)methylidene]-1-benzofuran-3-one |

InChI |

InChI=1S/C15H9ClO2/c16-11-7-5-10(6-8-11)9-14-15(17)12-3-1-2-4-13(12)18-14/h1-9H/b14-9- |

InChIキー |

JIWJNEVCSMZRGO-ZROIWOOFSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(C=C3)Cl)O2 |

異性体SMILES |

C1=CC=C2C(=C1)C(=O)/C(=C/C3=CC=C(C=C3)Cl)/O2 |

正規SMILES |

C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(C=C3)Cl)O2 |

同義語 |

4'-chloroaurone |

製品の起源 |

United States |

類似化合物との比較

Key Characteristics:

- Molecular Formula : C₁₅H₉ClO₂ .

- Molecular Weight : 256.03 g/mol .

- Synthesis: Early methods involved Claisen-Schmidt condensation of 2-hydroxyacetophenone with 4-chlorobenzaldehyde under basic conditions, followed by cyclization using mercury(II) acetate . Modern approaches employ gold(I)-catalyzed cycloisomerization of 2-(1-hydroxyprop-2-ynyl)phenols for higher stereoselectivity .

Its structural revision in 2007 highlighted challenges in natural product identification, as initial spectral data were erroneously matched to isocoumarin derivatives .

Comparison with Similar Compounds

Aurones and related flavonoids share core structural motifs but differ in substitution patterns, which critically influence their biological and chemical properties. Below is a comparative analysis of 4′-chloroaurone with structurally analogous compounds.

Table 2: Bioactivity Profiles of 4′-Chloroaurone and Analogues

- Antioxidant Mechanism : The 4′-chloro substituent enhances radical stabilization compared to methoxy or hydroxyl groups in analogues like Dalmaisione D .

- Selectivity : 4′-Chloroaurone shows specificity against Gram-positive bacteria, whereas 2′-hydroxyaurone targets Gram-negative strains due to its polar hydroxyl group .

Stability and Structural Challenges

- Misidentification Risks: Early studies misassigned 4′-chloroaurone as 3-(4′-chlorophenyl)-isocoumarin due to overlapping NMR signals, a pitfall avoided in non-chlorinated aurones .

- Thermodynamic Stability : The Z-configuration of 4′-chloroaurone is more stable than E-isomers, contrasting with 2′-hydroxyaurone, where E-isomers dominate .

準備方法

Varma’s Aldol-like Condensation with Neutral Alumina

The foundational method for aurone synthesis, developed by Varma et al., involves the condensation of benzofuran-3(2H)-ones with substituted benzaldehydes in the presence of neutral alumina. For 4'-chloroaurone, this protocol begins with the preparation of 3,4-dihydroxybenzaldehyde, which undergoes tert-butyldimethylsilyl (TBDMS) protection using tert-butyldimethylsilyl chloride and imidazole to yield the protected aldehyde 5 . Subsequent condensation with benzofuranone 4 (derived from phenoxyacetic acid cyclization via polyphosphoric acid) on neutral alumina in dichloromethane affords the TBDMS-protected aurone intermediate. Deprotection with tetrabutylammonium fluoride (TBAF) yields 4'-chloroaurone in 72–85% overall yield (Scheme 1).

Key Optimization :

Lawrence’s Modified Friedel-Crafts Cyclization

Lawrence et al. adapted Varma’s method for tubulin-binding aurone derivatives, employing a polyphosphoric acid (PPA)-mediated cyclization of phenoxyacetic acid 3 to generate benzofuranone 4 (Scheme 2). The use of PPA at 80°C for 8 hours ensures efficient intramolecular cyclization, achieving yields of 68–75% for the benzofuranone intermediate. Subsequent condensation with 4-chlorobenzaldehyde under alumina catalysis and TBAF deprotection delivers 4'-chloroaurone in 70% yield.

Limitations :

-

Prolonged reaction times (8–12 hours) for PPA cyclization.

-

Requires handling of corrosive PPA, complicating scalability.

Transition-Metal-Catalyzed Cyclizations

Gold(I)-Catalyzed Cycloisomerization

A breakthrough in aurone synthesis emerged with gold(I)-catalyzed cycloisomerization of 2-(1-hydroxyprop-2-ynyl)phenols, enabling structural revision of natural 4'-chloroaurone. Harkat et al. developed a three-step protocol:

-

Alkynol Formation : Addition of lithium arylacetylides to salicylaldehydes yields 2-(1-hydroxyprop-2-ynyl)phenols 13 (64–99% yield).

-

Gold(I)-Catalyzed Cyclization : Using AuCl (10 mol%) and K₂CO₃ (10 mol%) in acetonitrile, 13 undergoes cyclization to arylidene alcohol 14 (70–86% yield).

-

MnO₂ Oxidation : Oxidation of 14 with manganese dioxide furnishes 4'-chloroaurone 15 in 83% yield (Scheme 4).

Structural Revision :

-

Initial misassignment of 4'-chloroaurone as a Z-aurone was corrected via gold-catalyzed synthesis, revealing its true structure as 3-(4'-chloroisocoumarin).

Advantages :

Mercury- and Copper-Mediated Cyclizations

Agrawal et al. demonstrated Z-selective aurone synthesis via cyclization of 2'-hydroxychalcones using mercury(II) acetate or copper(II) bromide.

Mercury(II) Acetate Protocol :

Copper(II) Bromide Protocol :

Comparative Data :

| Reagent | Solvent | Time (min) | Yield (%) | Selectivity |

|---|---|---|---|---|

| Hg(OAc)₂ | Pyridine | 15 | 89 | Z > 99% |

| CuBr₂ | DMSO | 90 | 76 | Z > 95% |

Oxidative Cyclization Strategies

Thallium(III) Nitrate-Mediated Oxidation

Thanigaimalai and Yang reported oxidative cyclization of 2-hydroxy-6-cyclohexylmethoxychalcones 18 using thallium(III) nitrate in methanol. Electron-withdrawing substituents (e.g., Cl) on ring B direct cyclization to aurones rather than isoflavones. For 4'-chloroaurone:

Mechanistic Insight :

Emerging Methodologies

Steglich Esterification-Suzuki Coupling Hybrid

A hybrid approach combines Steglich esterification with Suzuki coupling to access diversely substituted aurones. For 4'-chloroaurone:

-

Esterification : 2-Hydroxyacetophenone with 3,3-dibromoacrylic acid yields α,β-unsaturated ester 7 (82% yield).

-

Suzuki Coupling : Palladium-catalyzed coupling with 4-chlorophenylboronic acid installs the 4'-chloro substituent (75% yield).

Advantage :

Q & A

Q. How should interdisciplinary teams collaborate to explore 4'-Chloroaurone’s ecological roles (e.g., marine symbiosis)?

- Methodological Answer : Integrate marine ethnobotany (field sampling of Spatoglossum variabile) with metabolomics (LC-HRMS) and microbial co-culture assays. Use network pharmacology to map compound interactions within host-parasite systems .

Key Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。